An In-Depth Technical Guide to 7-Bromo-1-naphthoic Acid: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 7-Bromo-1-naphthoic Acid: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1-naphthoic acid (CAS No: 51934-39-5) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique structural architecture, featuring a naphthalene core functionalized with a reactive bromine atom and a versatile carboxylic acid group, makes it a valuable building block for complex molecular targets.[2] This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, and key reactivity patterns. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory research to the development of novel pharmaceutical and agrochemical agents.[1]
Core Chemical and Physical Properties
7-Bromo-1-naphthoic acid is an off-white to pale brown crystalline solid.[1] The molecule's core is a naphthalene ring system, which imparts significant hydrophobicity and stability.[2] The functional groups—a bromine atom at the C-7 position and a carboxylic acid at the C-1 position—are the primary determinants of its chemical behavior. The bromine introduces steric and electronic effects, while the carboxylic acid group provides a handle for a multitude of chemical transformations and enhances solubility in polar solvents relative to its non-functionalized naphthalene counterparts.[2]
Structural and Physicochemical Data
A summary of the key identification and physicochemical parameters for 7-Bromo-1-naphthoic acid is presented below. It is important to note a discrepancy in the literature regarding the melting point; while a value of 231-233 °C (recrystallized from acetic acid) is reported, other sources cite a lower range or state it as unavailable.[1] Researchers should verify this parameter on their own material.
| Property | Value | Source(s) |
| IUPAC Name | 7-bromonaphthalene-1-carboxylic acid | [3] |
| Synonyms | 7-Bromo-1-naphthalenecarboxylic acid | |
| CAS Number | 51934-39-5 | [3] |
| Molecular Formula | C₁₁H₇BrO₂ | [3][4] |
| Molecular Weight | 251.08 g/mol | [3] |
| Appearance | Off-white to pale brown crystalline powder/solid | [1] |
| Melting Point | 231-233 °C (from acetic acid) | [1] |
| Boiling Point | 421.2 °C at 760 mmHg | [1] |
| Density | 1.648 g/cm³ | [1] |
| pKa (Predicted) | 3.27 ± 0.30 | |
| InChI Key | OMVHZFPTYXFWFU-UHFFFAOYSA-N | [3][5] |
| SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | [3] |
Solubility Profile
Qualitative assessments indicate that 7-Bromo-1-naphthoic acid is generally insoluble in water but shows enhanced solubility in polar organic solvents such as alcohols, diethyl ether, methanol, and ethyl acetate.[6][7] This behavior is typical for aromatic carboxylic acids where the polar -COOH group facilitates interaction with polar solvents, while the large, nonpolar naphthalene core limits aqueous solubility. For practical applications, solvents like DMF, DMSO, and THF are commonly employed, particularly for chemical reactions.
Spectroscopic Characterization: A Data Gap
A thorough review of scientific literature and chemical databases reveals a notable absence of publicly available, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for 7-Bromo-1-naphthoic acid. While data for isomers such as 4-bromo and 8-bromo-1-naphthoic acid exist, they are not suitable proxies due to the significant impact of substituent position on spectral patterns.[8][9]
Expert Insight & Trustworthiness: The lack of published spectra from primary literature sources is a critical data gap. Commercial suppliers of this compound may not perform and provide full analytical characterization. Therefore, it is imperative for researchers to perform their own structural verification and characterization upon acquiring this material to ensure its identity and purity before use in subsequent reactions. This self-validation is a cornerstone of reliable and reproducible research.
Synthesis and Purification
The principal and most direct route to 7-Bromo-1-naphthoic acid is the regioselective electrophilic bromination of 1-naphthoic acid. The rationale behind this strategy lies in the directing effects of the carboxylic acid group on the naphthalene ring system.
Mechanistic Rationale
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director. On a naphthalene system, it deactivates the ring to which it is attached and directs incoming electrophiles to the other ring, primarily at the C-5 and C-7 positions (para-like positions). The use of specific reagents and conditions favors the formation of the 7-bromo isomer.
Caption: Key stages in the electrophilic bromination of 1-naphthoic acid.
Experimental Protocol: Representative Synthesis
This protocol is a representative method based on established procedures for the regioselective bromination of naphthoic acids.
Materials:
-
1-Naphthoic acid
-
Sodium bromide (NaBr)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetic acid (glacial) or Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq.) and sodium bromide (1.2 eq.) in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reagent Addition: While stirring vigorously, add Oxone (0.6 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow, portion-wise addition of the oxidant is critical to control the exothermic reaction and prevent over-bromination, which can lead to di-substituted byproducts.
-
Reaction: Allow the mixture to slowly warm to room temperature (approx. 25 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing an ice-water slurry and a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Work-up: A white precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Acid-Base Extraction (Optional): For higher purity, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution. The product will move to the aqueous layer as its sodium salt. Separate the aqueous layer and re-acidify with concentrated HCl until a precipitate forms. Filter the solid and wash with water.
-
Purification & Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as acetic acid or an ethanol/water mixture. Dry the final product under vacuum. A typical yield after purification is in the range of 70-85%.
Chemical Reactivity and Synthetic Applications
7-Bromo-1-naphthoic acid is a bifunctional molecule, offering two distinct points for chemical modification. This dual reactivity makes it a highly valuable intermediate in multi-step syntheses.
Reactions at the Bromine Atom: Cross-Coupling
The bromine atom at the C-7 position is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most powerful applications, enabling the synthesis of 7-aryl-1-naphthoic acid derivatives. These biaryl structures are common motifs in pharmaceuticals, including potential tyrosine kinase inhibitors.[10]
Caption: General workflow for the Suzuki-Miyaura coupling of 7-Bromo-1-naphthoic acid.
Representative Protocol (Suzuki Coupling):
-
To a dried Schlenk flask, add 7-Bromo-1-naphthoic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture with vigorous stirring at 90-100 °C for 8-24 hours, monitoring by TLC.
-
After cooling, perform an aqueous work-up, acidify to precipitate the carboxylic acid product, extract with an organic solvent, dry, and purify by column chromatography or recrystallization.[11]
Reactions at the Carboxylic Acid Group
The carboxylic acid is readily converted into other functional groups, such as esters and amides, which is fundamental in drug discovery for modulating properties like solubility, cell permeability, and target binding.
Amide Bond Formation (Amidation): This reaction is crucial for synthesizing analogues for biological screening. The carboxylic acid must first be "activated" to facilitate nucleophilic attack by an amine.
Caption: A two-step workflow for the synthesis of amides from 7-Bromo-1-naphthoic acid.
Representative Protocol (Amidation via Acyl Chloride):
-
In a flask under an inert atmosphere, suspend or dissolve 7-Bromo-1-naphthoic acid (1.0 eq.) in an anhydrous solvent like DCM or toluene.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) and a catalytic amount of DMF.
-
Gently reflux the mixture for 1-3 hours until the evolution of gas ceases.
-
Cool the reaction and remove all volatile components under reduced pressure to yield the crude 7-bromo-1-naphthoyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Perform a standard aqueous work-up, dry the organic layer, and purify the resulting amide by column chromatography or recrystallization.
Esterification: Esters are often synthesized as prodrugs or to modify physicochemical properties. Fischer esterification (reacting with an alcohol under acidic catalysis) or coupling with an alcohol using reagents like DCC or EDCI are common methods.
Safety and Handling
7-Bromo-1-naphthoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place away from oxidizing agents.[1]
Conclusion
7-Bromo-1-naphthoic acid is a strategically important synthetic intermediate whose value lies in its bifunctional nature. The distinct and predictable reactivity of its bromine and carboxylic acid moieties allows for orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity. While a lack of published spectroscopic data necessitates diligent in-house characterization, its straightforward synthesis and versatile reactivity in key transformations like Suzuki couplings and amidations ensure its continued relevance in the fields of medicinal chemistry, materials science, and organic synthesis. This guide provides the essential framework for researchers to confidently and effectively incorporate this compound into their synthetic programs.
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